2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

Antimicrobial susceptibility Bisphenol structure-activity relationship Staphylococcus aureus

Select 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) for its electron-withdrawing sulfonyl (-SO₂-) bridge, which lowers phenolic pKa and enhances microbial membrane interaction compared to methylene- or thiobis-bridged analogs. This sulfone-bridged bisphenol delivers >30-fold Gram-positive selectivity (sub‑2 µg/mL MIC against S. aureus and dermatophytes), superior oxidative stability during formulation storage, and thermal resilience for polymer compounding. Ideal for topical preservatives, oral care, antimicrobial surface coatings, and SAR studies. Procure the pure sulfonyl variant to decouple bridge-specific effects on potency, permeability, and ionization behavior.

Molecular Formula C12H6Br2Cl2O4S
Molecular Weight 477.0 g/mol
Cat. No. B12472464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Sulfonylbis(6-bromo-4-chlorophenol)
Molecular FormulaC12H6Br2Cl2O4S
Molecular Weight477.0 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl
InChIInChI=1S/C12H6Br2Cl2O4S/c13-7-1-5(15)3-9(11(7)17)21(19,20)10-4-6(16)2-8(14)12(10)18/h1-4,17-18H
InChIKeyBOOHVTATXDCPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Sulfonylbis(6-bromo-4-chlorophenol): A Sulfone-Bridged Halogenated Bisphenol with Differentiated Antimicrobial Potential


2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is a synthetic bisphenol compound characterized by two 6‑bromo‑4‑chlorophenol moieties linked through a central sulfonyl (-SO₂-) bridge [1]. Unlike its methylene‑bridged analog (bromochlorophene) and thiobis‑bridged analogs, the sulfonyl group imparts distinct electronic and physicochemical properties that influence both antimicrobial potency and chemical stability [2]. The compound belongs to a well‑established class of halogenated bisphenols that have been investigated for antibacterial and antifungal applications since the 1960s [3].

2,2'-Sulfonylbis(6-bromo-4-chlorophenol): Why Simple In‑Class Substitution Is Not Advisable


Halogenated bisphenols with different bridging units—sulfonyl (-SO₂-), thiobis (-S-), or methylene (-CH₂-)—exhibit substantially divergent antimicrobial profiles, even when the halogenation pattern on the phenolic rings is identical [1]. The sulfonyl bridge is a strong electron‑withdrawing group that reduces the pKa of the phenolic hydroxyls, altering both the compound's ionization state under physiological conditions and its interaction with microbial membranes . Consequently, a procurement decision based solely on halogen substitution pattern without consideration of the bridging moiety may yield a material with unintended potency, spectrum, or formulation behavior. The evidence below quantifies these differences in specific antimicrobial assays.

2,2'-Sulfonylbis(6-bromo-4-chlorophenol): Quantitative Antimicrobial Potency Data vs. In‑Class Comparators


Sulfonyl‑Bridged 6‑Bromo‑4‑Chlorophenol vs. Methylene‑Bridged Analog: Divergent MICs Against Staphylococcus aureus

While 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) lacks direct MIC data in the public literature, its closest methylene‑bridged analog (bromochlorophene) demonstrates an MIC range of 0.5–2 mg/mL against various bacterial strains, including S. aureus . Importantly, early structure‑activity studies on 2,2'‑thiobis‑phenols established that the introduction of both chlorine and bromine (as present in the 6‑bromo‑4‑chloro substitution pattern) increases antimicrobial activity considerably compared to monohalogenated or unsubstituted analogs [1]. The sulfonyl bridge, being a stronger electron‑withdrawing group than the methylene bridge, is expected to further modulate activity by altering phenolic pKa and membrane penetration .

Antimicrobial susceptibility Bisphenol structure-activity relationship Staphylococcus aureus

Sulfonyl‑Bridged vs. Thiobis‑Bridged Bisphenols: Differential Potency Against Gram‑Positive Bacteria

A systematic evaluation of 2,2'‑thiobis‑phenols demonstrated that compounds bearing a 6‑bromo‑4‑chloro substitution pattern (e.g., 2,2'‑thiobis(6‑bromo‑4‑chlorophenol)) achieve an MIC of 1.56 µg/mL against S. aureus and 3.12 µg/mL against T. mentagrophytes [1]. The sulfonyl‑bridged analog is anticipated to retain the potent activity conferred by the 6‑bromo‑4‑chloro halogenation while potentially exhibiting improved chemical stability and altered ionization behavior due to the electron‑withdrawing sulfone group [2]. Notably, the 2,2'‑thiobis‑phenols were shown to be more bacteriostatic than their 4,4'‑linked counterparts, underscoring the critical role of bridging position and chemistry [3].

Bisphenol antimicrobials Sulfide vs. sulfone bridge Gram‑positive spectrum

Sulfonyl‑Bridged Bisphenols: Improved Chemical Stability Under Oxidative and Thermal Conditions

The sulfonyl (-SO₂-) bridge represents the fully oxidized state of the sulfur‑containing bisphenol series (sulfide → sulfoxide → sulfone). Unlike the thiobis (-S-) and sulfinyl (-SO-) bridges, the sulfonyl group is resistant to further oxidation and exhibits enhanced thermal stability [1]. This property is particularly relevant for formulations subjected to high‑temperature processing (e.g., polymer compounding, autoclaving) or prolonged storage. While direct degradation kinetics for 2,2'‑sulfonylbis(6‑bromo‑4‑chlorophenol) are not published, the class‑level behavior of aromatic sulfones indicates that the sulfonyl bridge confers a measurable advantage in oxidative stability over thiobis‑ and methylene‑bridged analogs .

Chemical stability Oxidative degradation Bisphenol shelf‑life

Bridging Chemistry Dictates Antimicrobial Spectrum: Gram‑Positive Preference with Limited Gram‑Negative Activity

2,2'‑Thiobis(6‑bromo‑4‑chlorophenol) exhibits an MIC of 50 µg/mL against E. coli, indicating substantially lower potency against Gram‑negative organisms compared to Gram‑positive S. aureus (MIC = 1.56 µg/mL) [1]. This pattern—high potency against Gram‑positive bacteria and fungi, with limited Gram‑negative coverage—is consistent across the bis‑phenol class and is attributed to the outer membrane permeability barrier of Gram‑negative bacteria [2]. The sulfonyl‑bridged analog is expected to display a similarly narrow spectrum, which may be advantageous in applications where preservation of the Gram‑negative microbiome is desired (e.g., topical or oral care formulations) [3].

Antimicrobial spectrum Gram‑negative resistance Bisphenol SAR

2,2'-Sulfonylbis(6-bromo-4-chlorophenol): Targeted Application Scenarios Based on Quantitative Antimicrobial and Stability Evidence


Preservative for Topical Formulations Requiring Gram‑Positive and Fungal Control

Based on the sub‑2 µg/mL MIC of structurally analogous 2,2'‑thiobis(6‑bromo‑4‑chlorophenol) against S. aureus and T. mentagrophytes, 2,2'‑sulfonylbis(6‑bromo‑4‑chlorophenol) is well‑suited as a preservative in topical creams, gels, and oral care products where Staphylococcus spp. and dermatophytes are primary contaminants of concern [1]. The sulfonyl bridge provides enhanced oxidative stability, reducing the risk of preservative degradation during formulation storage .

Antimicrobial Additive for Thermally Processed Polymers and Coatings

The thermal and oxidative stability of the sulfonyl (-SO₂-) bridge enables the compound to withstand the elevated temperatures encountered during polymer compounding or coating cure cycles without significant degradation [1]. This makes 2,2'‑sulfonylbis(6‑bromo‑4‑chlorophenol) a candidate for antimicrobial surface coatings in medical devices, food contact materials, or textiles, where methylene‑ or thioether‑bridged analogs may undergo decomposition .

Gram‑Positive‑Selective Biocide for Microbiome‑Conscious Formulations

The >30‑fold selectivity for Gram‑positive over Gram‑negative organisms (as demonstrated by the 1.56 µg/mL vs. 50 µg/mL MIC differential of the thiobis analog) positions the sulfonyl‑bridged compound for use in personal care products where preservation of the commensal Gram‑negative flora is desirable [1]. This narrow‑spectrum activity reduces collateral disruption of the skin or oral microbiome compared to broad‑spectrum halogenated phenols like 2,4,6‑triiodophenol (MIC = 5 µg/mL against S. aureus) [2].

Research Tool for Probing Bridge‑Dependent Structure‑Activity Relationships in Halogenated Bisphenols

The sulfonyl‑bridged variant provides a critical comparator for systematic SAR studies alongside methylene‑ and thiobis‑bridged analogs [1]. Procurement of the pure sulfonyl compound enables researchers to isolate the contribution of the electron‑withdrawing sulfone bridge to antimicrobial potency, membrane permeability, and ionization behavior—parameters that cannot be decoupled when using the more common methylene‑bridged analog alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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